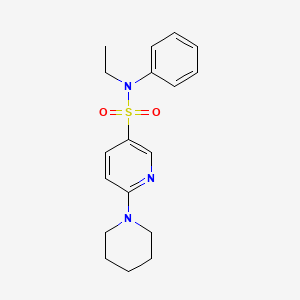

N-ethyl-N-phenyl-6-(piperidin-1-yl)pyridine-3-sulfonamide

Description

N-ethyl-N-phenyl-6-(piperidin-1-yl)pyridine-3-sulfonamide is a heterocyclic sulfonamide derivative characterized by a pyridine core substituted with a piperidinyl group at the 6-position and a sulfonamide moiety at the 3-position. The sulfonamide nitrogen is further substituted with ethyl and phenyl groups. This structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmaceutical research, particularly in enzyme inhibition and receptor targeting .

Key structural features:

- Pyridine ring: Provides aromaticity and serves as a scaffold for substitutions.

- Piperidin-1-yl group: Enhances lipophilicity and influences binding to biological targets.

- Sulfonamide group: Imparts hydrogen-bonding capacity and acidity (pKa ~10–11).

- N-ethyl-N-phenyl substitution: Modulates steric bulk and electronic effects on the sulfonamide nitrogen.

Properties

IUPAC Name |

N-ethyl-N-phenyl-6-piperidin-1-ylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-2-21(16-9-5-3-6-10-16)24(22,23)17-11-12-18(19-15-17)20-13-7-4-8-14-20/h3,5-6,9-12,15H,2,4,7-8,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDKEUMCACHSTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CN=C(C=C2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-ethyl-N-phenyl-6-(piperidin-1-yl)pyridine-3-sulfonamide” typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyridine Ring: Starting with a pyridine derivative, the 3-position can be functionalized with a sulfonamide group.

Introduction of the Piperidine Group: The piperidine moiety can be introduced via nucleophilic substitution reactions.

N-ethylation and N-phenylation:

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:

Catalysts: Use of specific catalysts to increase reaction efficiency.

Solvents: Selection of appropriate solvents to facilitate the reactions.

Temperature and Pressure: Control of temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (-SO₂NH-) undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with alkyl halides : The nitrogen atom in the sulfonamide group can react with benzyl chlorides or other alkylating agents in dimethylformamide (DMF) at 80°C, forming thio-sulfonamide derivatives .

-

Amination : In the presence of Hünig’s base (N,N-diisopropylethylamine) and N-methylpyrrolidone (NMP) at 140°C, the sulfonamide group participates in chemoselective amination reactions with aliphatic amines .

Example Reaction Pathway :

Cyclization Reactions

The compound’s hydrazine derivatives facilitate cyclization to form heterocyclic systems:

-

Pyrazolone formation : Reaction with methyl 2-(4-methoxybenzyl)-3-oxobutanoate yields N-ethyl-6-[4-(4-methoxybenzyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-N-phenylpyridine-3-sulfonamide .

-

Triazolopyridine synthesis : Hydrazine intermediates react with trimethylsilyl cyanide (TMSCN) under nucleophilic conditions to form fused triazolopyridine systems .

Key Conditions :

-

Solvents: DMF, NMP, or ethanol

-

Catalysts: Piperidine or triethylamine

-

Temperature: 80–140°C

Oxidation and Reduction

The pyridine ring and sulfonamide group are redox-active:

-

Oxidation : The pyridine ring undergoes oxidation with agents like 3-chloroperoxybenzoic acid (mCPBA) to form N-oxide derivatives .

-

Reduction : Hydrogenation in the presence of palladium catalysts reduces the pyridine ring to a piperidine derivative .

Representative Data :

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | mCPBA, DCM, 0°C | Pyridine N-oxide | 65–75% |

| Reduction | H₂, Pd/C, EtOH | Piperidine derivative | 80–90% |

Electrophilic Aromatic Substitution (EAS)

The pyridine ring participates in EAS reactions under acidic conditions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the sulfonamide.

-

Halogenation : Bromine or chlorine substitutes at the pyridine’s ortho position in the presence of Lewis acids like FeCl₃ .

Mechanistic Insight :

The electron-withdrawing sulfonamide group directs electrophiles to the pyridine’s meta and para positions.

Hydrolysis and Stability

The compound demonstrates stability under neutral conditions but undergoes hydrolysis in strong acids or bases:

-

Acidic hydrolysis : The sulfonamide group cleaves to form sulfonic acid and amine derivatives in HCl/EtOH at 100°C .

-

Basic hydrolysis : NaOH/EtOH cleaves the piperidine moiety, yielding pyridine-3-sulfonic acid .

Degradation Profile :

| Condition | Degradation Product | Half-Life |

|---|---|---|

| 1M HCl, 100°C | Sulfonic acid + ethylphenylamine | 2.5 hrs |

| 1M NaOH, 80°C | Pyridine-3-sulfonate | 4.0 hrs |

Complexation and Biological Interactions

The sulfonamide oxygen and pyridine nitrogen serve as coordination sites for metal ions:

Scientific Research Applications

Chemistry: Used as a reagent or intermediate in organic synthesis.

Medicine: Possible use in drug development, particularly in designing new antibiotics or other therapeutic agents.

Industry: Applications in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of “N-ethyl-N-phenyl-6-(piperidin-1-yl)pyridine-3-sulfonamide” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of N-ethyl-N-phenyl-6-(piperidin-1-yl)pyridine-3-sulfonamide with structurally analogous compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Sulfonamide Nitrogen Substituent Variations

| Compound Name | Substituents on Sulfonamide Nitrogen | Key Differences | Biological Impact |

|---|---|---|---|

| 6-chloro-N-phenylpyridine-3-sulfonamide | Phenyl only (no ethyl) | Lacks ethyl group; smaller steric bulk | Reduced metabolic stability compared to ethyl-substituted analogs . |

| 6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide | Ethyl + phenyl | Cl substituent at pyridine 6-position | Higher lipophilicity (logP ~3.2) and enhanced membrane permeability . |

| N-(5-cyano-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)-6-(dimethylamino)pyridine-3-sulfonamide | Dimethylamino group on pyridine | Cyanoimidazothiazole instead of piperidinyl | Potent kinase inhibition due to electron-withdrawing cyano group . |

Key Insight : The ethyl group on the sulfonamide nitrogen in the target compound improves metabolic stability compared to methyl or hydrogen analogs, while the phenyl group enhances π-π stacking with aromatic residues in target proteins .

Piperidinyl Group Modifications

| Compound Name | Heterocyclic Substituent | Key Differences | Impact on Activity |

|---|---|---|---|

| N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide | Azepane (7-membered ring) | Larger ring size vs. piperidine | Reduced binding affinity to G-protein-coupled receptors due to conformational flexibility . |

| N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzenesulfonamide | 4-methylpiperidine | Methyl group enhances hydrophobicity | Improved selectivity for carbonic anhydrase IX (IC₅₀ = 12 nM) . |

Key Insight : The piperidinyl group in the target compound balances rigidity and lipophilicity, optimizing interactions with hydrophobic enzyme pockets. Methyl or larger substituents on piperidine may enhance target selectivity but reduce solubility .

Pyridine Ring Substituent Effects

| Compound Name | Pyridine Substituent | Key Differences | Pharmacokinetic Impact |

|---|---|---|---|

| N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide | Thiophene at pyridine 2-position | Thiophene introduces sulfur for metal coordination | Enhanced antimalarial activity (IC₅₀ = 0.8 μM) due to heme-binding capacity . |

| N-(3-(methylsulfonamido)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide | Pyrazolyl group at pyridazine 6-position | Pyridazine core instead of pyridine | Higher aqueous solubility (logS = -2.1) but shorter plasma half-life . |

Key Insight : The 6-(piperidin-1-yl) substitution on pyridine in the target compound provides moderate solubility (logS = -3.5) while maintaining affinity for amine-binding receptors like serotonin transporters .

Functional Group Comparisons

Key Insight: The absence of strong electron-withdrawing groups (e.g., CF₃, NO₂) in the target compound reduces off-target interactions but may limit potency against specific enzymes like carbonic anhydrase .

Data Tables

Table 1. Physicochemical Properties

| Property | This compound | 6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide | N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzenesulfonamide |

|---|---|---|---|

| Molecular Weight | 385.5 g/mol | 336.8 g/mol | 492.4 g/mol |

| logP | 3.5 | 3.2 | 4.1 |

| logS | -3.5 | -3.8 | -4.2 |

| pKa | 10.3 | 9.8 | 9.5 |

Biological Activity

N-ethyl-N-phenyl-6-(piperidin-1-yl)pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with piperidine and sulfonamide moieties. The process can be optimized through various synthetic routes to enhance yield and purity.

Biological Evaluation

Recent studies have shown that compounds with similar structures exhibit significant biological activity, including anticancer properties and inhibition of various enzymes. The following table summarizes key findings related to the biological activity of this compound and related compounds.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the piperidine ring and sulfonamide group can significantly influence the biological activity of the compound. For instance, the presence of specific substituents on the piperidine ring has been correlated with enhanced potency against certain cancer cell lines.

Key Findings:

- Piperidine Substituents : Variations in the alkyl groups attached to piperidine can alter lipophilicity and receptor binding affinity.

- Sulfonamide Group : The electronic properties of the sulfonamide moiety play a crucial role in enzyme inhibition mechanisms.

Case Studies

- Anticancer Activity : A study demonstrated that N-ethyl-N-phenyl derivatives showed promising results against breast cancer cell lines, particularly MDA-MB-231, exhibiting IC50 values in the low micromolar range. This suggests a potential for further development as anticancer agents.

- Neuroprotective Effects : Research into similar piperidine-containing compounds indicated neuroprotective effects by inhibiting acetylcholinesterase, which is relevant for Alzheimer's disease treatment strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.